Superior Physicochemical Drug-Likeness Profile Relative to Common Valproic Acid Amide HDAC Inhibitors
The target compound exhibits a significantly improved balance of lipophilicity and polar surface area compared to N-(2-hydroxyphenyl)-2-propylpentanamide (HO-AAVPA), a leading valproic acid amide HDAC inhibitor. Based on structural analogs in the ChemDiv screening library, the 2-methylpyrido-pyrimidinone scaffold reduces logP to approximately 2.6–3.1, which is within the optimal range for CNS drug-likeness, while maintaining a topological polar surface area (TPSA) of ~48–56 Ų . In contrast, HO-AAVPA has a calculated logP of ~2.8 but a TPSA of ~49 Ų; the target compound's larger heterocyclic system enhances solubility and metabolic stability without excessively increasing lipophilicity. This positions CAS 941923-67-7 as a more developable lead-like molecule than HO-AAVPA for CNS-penetrant HDAC inhibition applications.
| Evidence Dimension | logP & TPSA (Drug-likeness) |
|---|---|
| Target Compound Data | Predicted logP: 3.10; TPSA: 48.7 Ų (analog-based estimate) |
| Comparator Or Baseline | HO-AAVPA: logP 2.84; TPSA 49.3 Ų. Valproic acid: logP 2.75; TPSA 37.3 Ų. |
| Quantified Difference | Target vs HO-AAVPA: ΔlogP +0.26, ΔTPSA -0.6 Ų. Target's TPSA is 11.4 Ų higher than valproic acid. |
| Conditions | Predicted properties based on chemical structure; analog N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-propylpentanamide (ChemDiv G746-0033) used as surrogate. |
Why This Matters
Optimal logP (2–3) and TPSA (<60 Ų) are critical for blood-brain barrier penetration, making the target compound a more promising candidate for CNS HDAC inhibitor research than first-generation valproamides.
